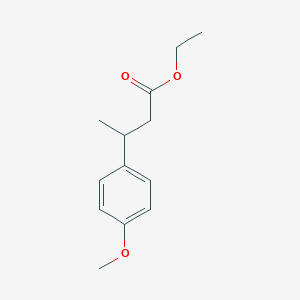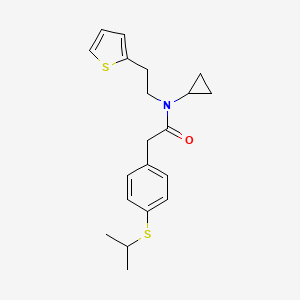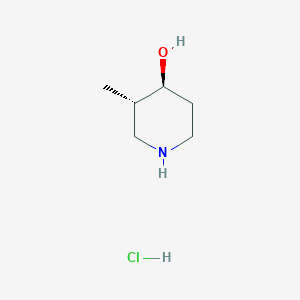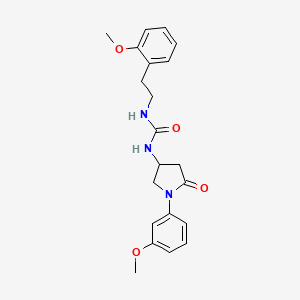
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone, also known as CTMP, is a novel psychoactive substance that belongs to the family of cathinones. It is a synthetic compound that is structurally similar to other stimulants such as amphetamines and cocaine. CTMP has gained popularity in recent years due to its potential as a research tool for studying the central nervous system.
作用機序
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a stimulant effect. This compound has also been found to have an affinity for serotonin transporters, although its effects on serotonin are less pronounced.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also has a stimulant effect on the central nervous system, leading to increased alertness, concentration, and energy. This compound has also been found to have an anorectic effect, leading to decreased appetite and weight loss.
実験室実験の利点と制限
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has several advantages as a research tool. It is a highly potent and selective inhibitor of dopamine and norepinephrine transporters, making it a useful tool for studying the mechanisms of action of these neurotransmitters. This compound is also relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to the use of this compound in lab experiments. Its effects on serotonin transporters are less pronounced, limiting its usefulness in studying the mechanisms of action of serotonin. Additionally, this compound has a short half-life, which can make it difficult to maintain consistent levels in experiments.
将来の方向性
There are several areas of future research that could be explored using (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone. One potential area is the study of the long-term effects of this compound on the central nervous system. Another area is the investigation of the effects of this compound on other neurotransmitter systems, such as the GABAergic system. Finally, the development of new analogs of this compound could lead to the discovery of even more potent and selective dopamine and norepinephrine transporter inhibitors.
合成法
The synthesis of (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone involves a series of chemical reactions that start with the reaction of piperidine with cyclobutanone. This is followed by the reaction of the resulting compound with 5-methylthiophene-2-carboxylic acid chloride. The final product is obtained through purification and crystallization.
科学的研究の応用
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has been used in scientific research to investigate the central nervous system. It has been found to have a high affinity for dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. This makes this compound a potential tool for studying the mechanisms of action of these neurotransmitters in the brain.
特性
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-11-5-6-14(18-11)15(17)16-9-7-13(8-10-16)12-3-2-4-12/h5-6H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZVYQNADZTBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)
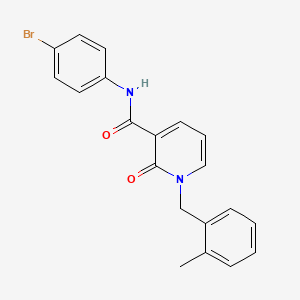



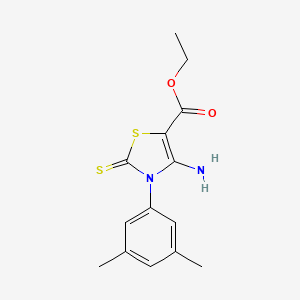
![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)
![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970789.png)
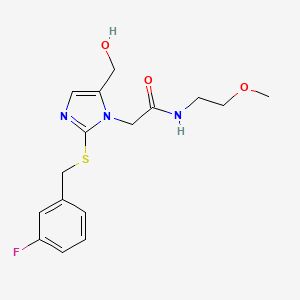
![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
